molecular formula C20H16O7 B11461288 7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one

7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one

Cat. No.: B11461288
M. Wt: 368.3 g/mol
InChI Key: ZVKGEDQLJGNNHA-UHFFFAOYSA-N
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Description

7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE is a complex organic compound that features a unique structure combining methoxy groups and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group. This reaction is often carried out using catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydrofuro[3,4-b]chromen-1-one

InChI

InChI=1S/C20H16O7/c1-22-11-3-4-13-12(7-11)17(18-16(27-13)8-24-20(18)21)10-5-14(23-2)19-15(6-10)25-9-26-19/h3-7,17H,8-9H2,1-2H3

InChI Key

ZVKGEDQLJGNNHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C2C4=CC5=C(C(=C4)OC)OCO5)C(=O)OC3

Origin of Product

United States

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